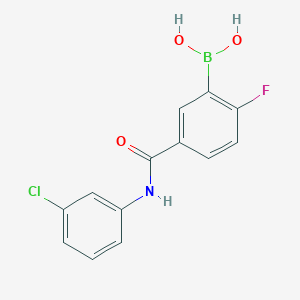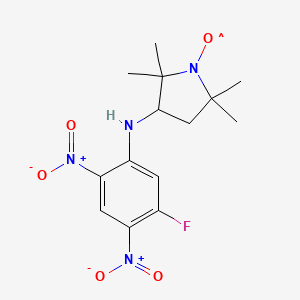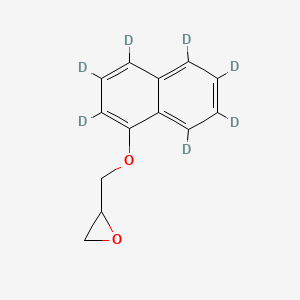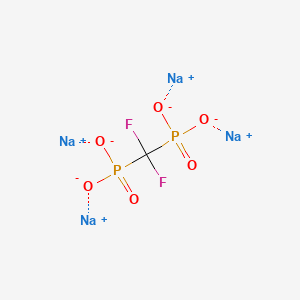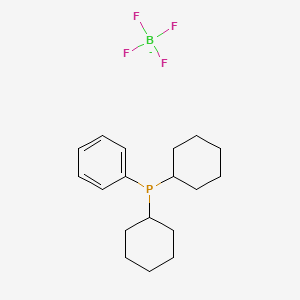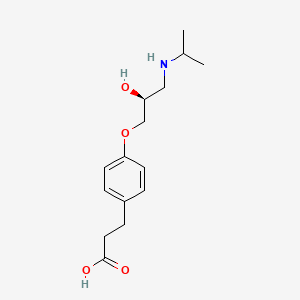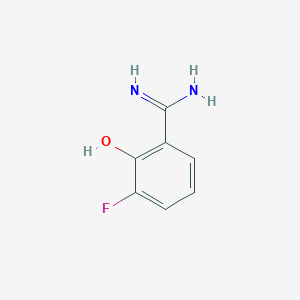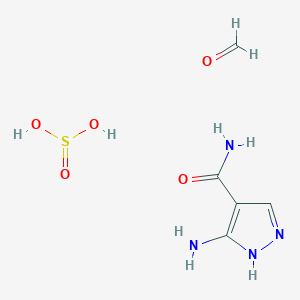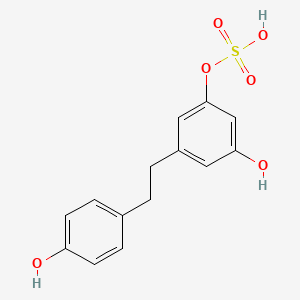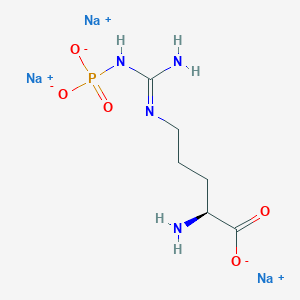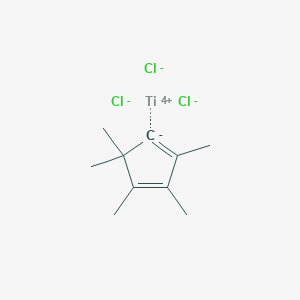![molecular formula C22H12F6 B13404908 1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene](/img/structure/B13404908.png)
1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene is a complex organic compound characterized by the presence of fluorine atoms and phenyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with difluoromethylene phosphonate under basic conditions to form the intermediate compound. This intermediate is then subjected to a Wittig reaction with 1,4-dibromobenzene to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions are possible due to the presence of fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(4-fluorophenyl)disulfane: Similar in structure but contains sulfur atoms instead of a benzene ring.
Bis(4-fluorophenyl)methane: Contains a methylene bridge between two fluorophenyl groups.
4,4’-Difluorobenzhydrol: Contains hydroxyl groups instead of ethylene bridges.
Uniqueness
1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene is unique due to its difluoroethylene bridges, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in materials science and pharmaceuticals.
Eigenschaften
Molekularformel |
C22H12F6 |
|---|---|
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
1,4-bis[2,2-difluoro-1-(4-fluorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C22H12F6/c23-17-9-5-15(6-10-17)19(21(25)26)13-1-2-14(4-3-13)20(22(27)28)16-7-11-18(24)12-8-16/h1-12H |
InChI-Schlüssel |
VRGYVYPDAWRJJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=C(F)F)C2=CC=C(C=C2)F)C(=C(F)F)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


